ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate
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Overview
Description
Ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate is a complex organic compound that features a unique structure combining elements of chromen, pyrrolidin, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the chromen-6-yl carbamoyl intermediate, followed by its reaction with a pyrrolidin-1-yl benzoate derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a wide variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The chromen and pyrrolidin moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanoate: Shares the chromen structure but differs in the substituents and overall structure.
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Contains a thiazole ring and exhibits similar biological activities.
Uniqueness
Ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate is unique due to its combination of chromen, pyrrolidin, and benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N2O6 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
ethyl 4-[2-oxo-4-[(2-oxochromen-6-yl)carbamoyl]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H20N2O6/c1-2-30-23(29)14-3-7-18(8-4-14)25-13-16(12-20(25)26)22(28)24-17-6-9-19-15(11-17)5-10-21(27)31-19/h3-11,16H,2,12-13H2,1H3,(H,24,28) |
InChI Key |
WGPAUQQPCPNFFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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